molecular formula C18H22FN5O4S2 B14936896 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide

5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide

Cat. No.: B14936896
M. Wt: 455.5 g/mol
InChI Key: QOJJRWLFFMCYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a piperazine sulfonyl group and a 1,3,4-thiadiazol-2(3H)-ylidene moiety, linked via a ketopentanamide backbone. The thiadiazole ring, a common pharmacophore in drug design, contributes to π-π stacking interactions and metabolic stability .

Properties

Molecular Formula

C18H22FN5O4S2

Molecular Weight

455.5 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopentanamide

InChI

InChI=1S/C18H22FN5O4S2/c1-13-21-22-18(29-13)20-16(25)3-2-4-17(26)23-9-11-24(12-10-23)30(27,28)15-7-5-14(19)6-8-15/h5-8H,2-4,9-12H2,1H3,(H,20,22,25)

InChI Key

QOJJRWLFFMCYHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Biological Activity

The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopentanamide (CAS No. 1224173-01-6) is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features several notable structural elements:

  • Piperazine Ring : Known for its role in various pharmacological activities.
  • Thiadiazole Moiety : Associated with antimicrobial and anticancer properties.
  • Sulfonyl Group : Enhances solubility and bioavailability.

The molecular formula is C18H21FN4O4SC_{18}H_{21}FN_{4}O_{4}S, with a molecular weight of approximately 440.5 g/mol .

Biological Activities

Research indicates that compounds similar to This compound exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings:

Antimicrobial Activity

Studies have shown that derivatives of thiadiazole possess significant antimicrobial properties. For instance:

  • A related compound demonstrated inhibition rates of 30% against Xanthomonas oryzae at 100 μg/mL .
Compound NameTarget BacteriaInhibition Rate
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo)acetamideX. oryzae30%
5-amino-1,3,4-thiadiazole derivativesE. coli, S. aureusModerate activity

Anticancer Activity

The anticancer potential of compounds similar to this molecule has also been explored:

  • Compounds containing the piperazine structure have shown promising results against various cancer cell lines, including significant cytotoxicity against MDA-MB-231 cells with IC50 values lower than those of standard treatments like cisplatin .
Compound NameCell LineIC50 Value (μM)
Benzyl derivativesMDA-MB-2313.3
Thiadiazole derivativesHEK293T34.71

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group may enhance binding affinity to target enzymes.
  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing CNS activity.

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of thiadiazole derivatives against common pathogens, highlighting their potential as novel antibacterial agents .
  • Anticancer Properties : Research focused on the synthesis of piperazine-based compounds showed significant inhibitory effects on tumor cell proliferation in vitro .

Scientific Research Applications

The compound 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential therapeutic applications. It is characterized by structural features including a piperazine ring, a thiazole moiety, and a sulfonyl group.

Chemical Properties

  • The molecular formula is not explicitly provided in the search results, but the molecular weight is approximately 348.39 g/mol.
  • The functional groups give rise to its chemical reactivity, allowing it to participate in different reactions.

Potential Applications
While the search results do not contain specific applications for 5-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopentanamide, they do mention potential applications based on the properties of similar compounds:

  • Drug development
  • Material Science
  • Catalysis

Interaction Studies
Interaction studies typically focus on the compound's binding affinity to biological targets like enzymes or receptors. Techniques such as spectroscopy and X-ray crystallography can help elucidate the mechanism of action and therapeutic potential.

Structural Similarity
Several compounds share structural similarities:

Compound NameStructure FeaturesBiological Activity
5-(4-[4-Fluorophenyl]piperazin-1-yl)-5-oxopentanoic acidContains piperazine and oxopentanoic acidAntimicrobial
4-[5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl]indoleIndole instead of thiazoleAnticancer
1-(4-Fluorophenyl)-piperazine derivativesSimilar piperazine structureCNS activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Structural Features Key Differences Reported Activities
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide () 1,3,4-Thiadiazole core, nitroisoindole Replaces piperazine sulfonyl with cyclopropyl-thiadiazole and nitroisoindole Anticancer (hypothesized via nitro group’s redox activity)
5-[(3,4-Dimethoxyphenyl)methylene]-2-(4-ethyl-1-piperazinyl)-4(5H)-thiazolone () Piperazine, thiazolone, dimethoxyphenyl Thiazolone instead of thiadiazole; lacks sulfonyl group Antimicrobial (structural similarity to quinolones)
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine () Thiadiazole, fluorophenyl, Schiff base Schiff base linker instead of ketopentanamide IC₅₀ = 1.28 μg/mL (MCF7 breast cancer cells)
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () Piperazine, pyrazole, trifluoromethylphenyl Pyrazole replaces thiadiazole; butanone backbone Kinase inhibition (hypothesized via trifluoromethyl group’s hydrophobicity)

Pharmacological Profile Comparison

  • Bioactivity Clustering : highlights that compounds with similar chemical structures (e.g., thiadiazole or piperazine derivatives) cluster into groups with overlapping bioactivity profiles. For example, thiadiazole-containing compounds often target cancer cells (HeLa, MCF7) due to their ability to disrupt DNA synthesis or kinase signaling .
  • Potency Trends: The presence of a sulfonyl group (as in the target compound) may enhance solubility and target binding compared to non-sulfonylated analogs (e.g., ’s thiazolone derivative). However, Schiff base analogs () show higher cytotoxicity (IC₅₀ < 2 μg/mL) due to imine-mediated DNA intercalation .
  • Metabolic Stability: Piperazine sulfonyl derivatives are generally more resistant to oxidative metabolism than non-sulfonylated arylpiperazines (e.g., ’s trifluoromethylphenyl analog) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions influence product purity?

  • Answer: The synthesis involves multi-step organic reactions, including sulfonylation of the piperazine ring and coupling with the thiadiazole moiety. Key steps:

  • Sulfone formation : React 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions (e.g., NaHCO₃) to form the sulfonylated intermediate .
  • Thiadiazole coupling : Use condensation reactions (e.g., carbodiimide-mediated) to attach the thiadiazolylidene group .
  • Purity control : Optimize reaction time and temperature to minimize byproducts (e.g., sulfoxides from over-oxidation) .
  • Analytical validation : Confirm purity via HPLC (≥95%) and characterize intermediates with NMR and LC-MS .

Q. What biological assays are suitable for evaluating this compound’s activity, and how should experimental controls be designed?

  • Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) with Gram-positive/negative bacterial strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .
  • Enzyme inhibition : Test against kinases (e.g., SphK1) using fluorescence polarization assays. Normalize activity to vehicle-treated samples .
  • Data interpretation : Compare IC₅₀ values across replicates and validate with statistical models (e.g., ANOVA) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved, particularly when comparing results across different studies?

  • Answer: Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration differences .
  • Structural analogs : Confirm the compound’s identity via X-ray crystallography (e.g., compare with Acta Cryst. data ) to rule out isomerization or degradation.
  • Meta-analysis : Use tools like Prism® to aggregate data and perform sensitivity analyses .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties without altering its core structure?

  • Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the pentanamide chain to enhance solubility .
  • SAR studies : Modify the 4-fluorophenyl group to 2,4-difluorophenyl for improved membrane permeability, as seen in related piperazine derivatives .
  • Computational modeling : Use Schrödinger Suite® to predict logP and bioavailability .

Q. How can researchers address challenges in scaling up synthesis while maintaining regioselectivity?

  • Answer:

  • Flow chemistry : Implement continuous-flow systems for sulfonylation steps to improve yield (>80%) and reduce side reactions .
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling reactions to enhance regioselectivity .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Methodological Considerations

Q. What analytical techniques are critical for confirming the compound’s stability under physiological conditions?

  • Answer:

  • Degradation studies : Incubate in simulated gastric fluid (pH 2.0) and analyze via LC-MS to detect hydrolysis products (e.g., free thiadiazole) .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures (>200°C) .

Q. How should researchers design experiments to elucidate the mechanism of action for this compound?

  • Answer:

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins .
  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis genes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.